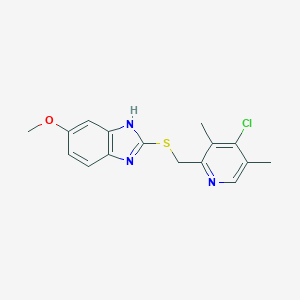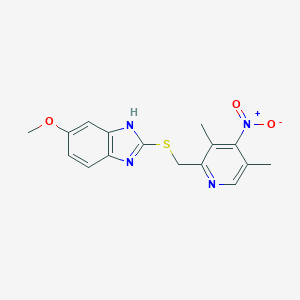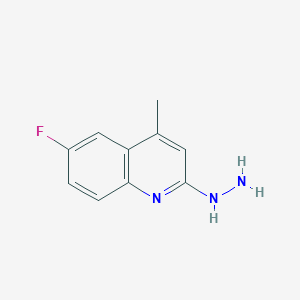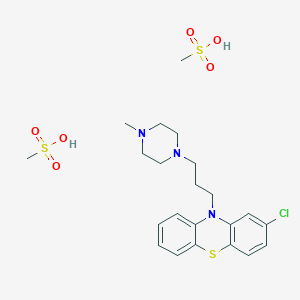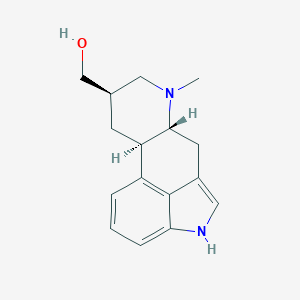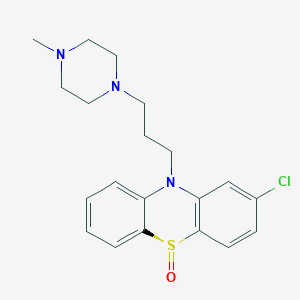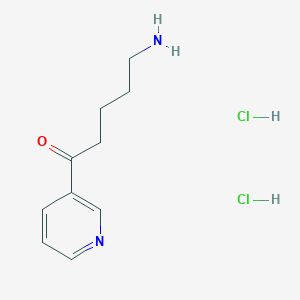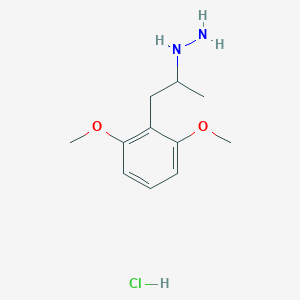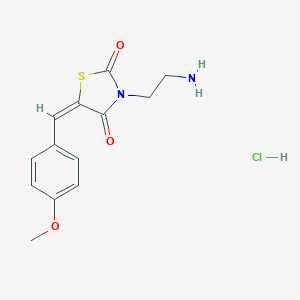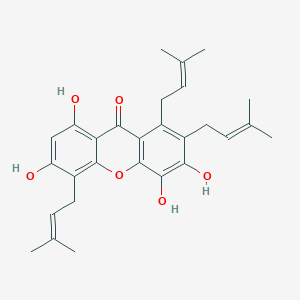
3-羟基奎尼丁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-hydroxy Quinidine is an active metabolite of quinidine, an antiarrhythmic agent. It is formed through the first-pass metabolism of quinidine by cytochrome P450 isoforms, primarily CYP3A4 . This compound is known for its ability to prolong repolarization of canine Purkinje fibers and prevent ventricular fibrillation and tachycardia in isolated rat hearts .
科学研究应用
(3S)-羟基奎尼丁有几个科学研究应用:
作用机制
(3S)-羟基奎尼丁通过与心脏细胞中的离子通道相互作用发挥作用。它延长了心脏动作电位的复极相,从而防止异常的心律。 主要的分子靶标是普肯耶纤维中的钠和钾通道 .
与相似化合物的比较
相似化合物
奎尼丁: 从 (3S)-羟基奎尼丁中衍生出的母体化合物.
(3R)-羟基奎尼丁: 具有相似性质但立体化学不同的 (3S)-羟基奎尼丁的异构体.
二氢奎尼丁: 奎尼丁的另一种代谢产物,具有类似的抗心律失常特性.
独特性
(3S)-羟基奎尼丁的独特性在于它是由 CYP3A4 特异性形成的,以及它对心脏复极的强效影响。 它能够预防室颤和心动过速,使其成为心脏研究中一种有价值的化合物 .
生化分析
Biochemical Properties
3-Hydroxyquinidine interacts with various enzymes and proteins. It is a substrate of Cytochrome P450 (CYP) 3A4 and P-glycoprotein (P-gp), which are involved in drug metabolism and transport . The interactions of 3-Hydroxyquinidine with these biomolecules involve metabolic transformation via CYP3A4 and efflux transport via P-gp .
Cellular Effects
3-Hydroxyquinidine has significant effects on cellular processes. It influences cell function by interacting with cellular enzymes like CYP3A4 and P-gp . These interactions can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Hydroxyquinidine exerts its effects through binding interactions with biomolecules and changes in gene expression. It undergoes metabolic transformation to either 3-Hydroxyquinidine or unspecified metabolites via CYP3A4 . The 3-Hydroxyquinidine model includes further metabolism by CYP3A4 as well as an unspecific hepatic clearance .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-Hydroxyquinidine change. The formation clearance of 3-Hydroxyquinidine was increased after treatment with certain drugs . This indicates the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Hydroxyquinidine vary with different dosages in animal models . It has been shown that metabolites of quinidine, including 3-Hydroxyquinidine, possess antiarrhythmic activity similar in potency to quinidine .
Metabolic Pathways
3-Hydroxyquinidine is involved in metabolic pathways that include interactions with enzymes or cofactors. It undergoes metabolic transformation to either 3-Hydroxyquinidine or unspecified metabolites via CYP3A4 .
Transport and Distribution
3-Hydroxyquinidine is transported and distributed within cells and tissues. The model covers efflux transport via P-gp and metabolic transformation to either 3-Hydroxyquinidine or unspecified metabolites via CYP3A4 .
准备方法
合成路线和反应条件
(3S)-羟基奎尼丁的合成涉及奎尼丁的羟基化。 该反应由细胞色素 P450 酶(特别是 CYP3A4)催化 。 反应条件通常涉及使用人肝微粒体来促进羟基化过程 .
工业生产方法
(3S)-羟基奎尼丁的工业生产遵循与合成路线相似的原理,但规模更大。 该过程涉及使用含有肝微粒体或重组 CYP3A4 酶的生物反应器来实现奎尼丁的羟基化 .
化学反应分析
反应类型
(3S)-羟基奎尼丁会发生各种化学反应,包括:
氧化: 可能发生进一步的氧化,导致形成更多氧化的代谢产物。
还原: 还原反应可以将 (3S)-羟基奎尼丁还原回奎尼丁或其他还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和细胞色素 P450 酶。
还原: 可以使用硼氢化钠等还原剂。
取代: 各种亲核试剂可用于取代反应.
形成的主要产物
相似化合物的比较
Similar Compounds
Quinidine: The parent compound from which (3S)-hydroxy Quinidine is derived.
(3R)-hydroxy Quinidine: An isomer of (3S)-hydroxy Quinidine with similar properties but different stereochemistry.
Dihydroquinidine: Another metabolite of quinidine with similar antiarrhythmic properties.
Uniqueness
(3S)-hydroxy Quinidine is unique due to its specific formation by CYP3A4 and its potent effects on cardiac repolarization. Its ability to prevent ventricular fibrillation and tachycardia makes it a valuable compound in cardiac research .
属性
CAS 编号 |
53467-23-5 |
|---|---|
分子式 |
C20H24N2O3 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
(3S,4R,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20-/m1/s1 |
InChI 键 |
BSRUJCFCZKMFMB-ZNYHDOEXSA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@]4(C=C)O)O |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
物理描述 |
Solid |
同义词 |
3-hydroxyquinidine 3-hydroxyquinidine, (3alpha,9S)-isomer 3-hydroxyquinidine, (8alpha,9R)-isomer 3-hydroxyquinine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-Hydroxyquinidine (3-OHQ)?
A: 3-Hydroxyquinidine (3-OHQ) is a major metabolite of the class I antiarrhythmic drug, quinidine. It is formed primarily via hepatic metabolism of quinidine by the cytochrome P450 enzyme, CYP3A4. [, ]
Q2: Is 3-OHQ formation affected by other drugs?
A: Yes, drugs that are CYP3A4 inhibitors, such as itraconazole, grapefruit juice, and erythromycin, can significantly reduce the formation clearance of 3-OHQ. [, ] Conversely, quinidine can stimulate the metabolism of other drugs metabolized by CYP3A4, like diclofenac. []
Q3: Can smoking influence 3-OHQ formation?
A: Research has not found a significant difference in the urinary recovery of 3-OHQ between smokers and non-smokers, suggesting smoking does not induce the metabolic pathway responsible for its formation. []
Q4: How is 3-OHQ eliminated from the body?
A: 3-OHQ is primarily eliminated through hepatic metabolism and renal excretion. [, ] Its elimination half-life in humans has been reported to range from 3.5 to 12.4 hours in healthy volunteers, with prolonged half-lives observed in patients with ventricular tachycardia. []
Q5: Does the presence of liver disease affect 3-OHQ levels?
A: Patients with cirrhosis have been observed to have a longer apparent elimination half-life of quinidine but no significant difference in quinidine/3-OHQ ratio compared to controls. This suggests a potential change in the distribution patterns of quinidine and its metabolites in the presence of liver disease. [, ]
Q6: How are quinidine and 3-OHQ levels typically measured?
A: High-performance liquid chromatography (HPLC) is widely considered the gold standard for measuring quinidine and 3-OHQ levels in biological fluids. This method offers high sensitivity and selectivity, allowing for accurate quantification even at low concentrations. [, , , , , ]
Q7: Does 3-OHQ contribute to the overall effects of quinidine therapy?
A: The accumulation of 3-OHQ to clinically significant levels during chronic quinidine therapy, coupled with its antiarrhythmic activity, suggests a potential contribution to both the therapeutic and potentially toxic effects of quinidine. [, , , ]
Q8: How does the formation of 3-OHQ vary among individuals?
A: Significant interindividual variability exists in the formation and accumulation of 3-OHQ, likely due to factors such as genetic polymorphisms in CYP3A4 activity, co-administration of CYP3A4 inhibitors or inducers, and liver function. [, , , ]
Q9: Can the ratio of 3-OHQ to quinidine provide clinically relevant information?
A: Monitoring the ratio of 3-OHQ to quinidine in patient serum can be helpful in assessing CYP3A4 activity and identifying potential drug interactions. A high ratio might indicate reduced CYP3A4 activity, potentially leading to increased quinidine levels and toxicity. [, , , ]
Q10: What is the molecular structure of 3-OHQ?
A: 3-OHQ is formed by the addition of a hydroxyl group (-OH) to the 3 position of the quinidine molecule. Its absolute stereochemistry has been determined to be (3S). []
Q11: Has the structure of 3-OHQ been confirmed by X-ray crystallography?
A: Yes, the single-crystal X-ray analysis of (3S)-3-hydroxyquinidine methanesulfonate has been performed, confirming its structure. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


